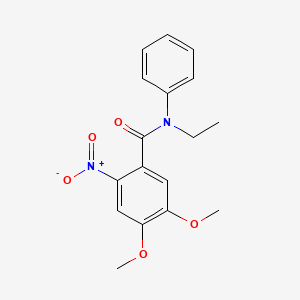
2,2,3,3-tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate, commonly known as TFM, is a potent insecticide that has been widely used for the control of aquatic pests. TFM is a white crystalline powder that is soluble in organic solvents and water. It has a molecular weight of 335.69 g/mol and a melting point of 126-128°C. TFM is a highly effective insecticide that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
TFM acts as an acetylcholinesterase inhibitor, which disrupts the nervous system of the target organism. This leads to paralysis and death of the organism. TFM is highly selective for the nervous system of aquatic pests, which makes it an effective insecticide for the control of these pests.
Biochemical and Physiological Effects:
TFM has been shown to have a number of biochemical and physiological effects on aquatic pests. These effects include inhibition of acetylcholinesterase, disruption of ion channels, and alteration of neurotransmitter release. TFM has also been shown to affect the metabolism of aquatic pests, leading to increased energy expenditure and decreased feeding behavior.
Avantages Et Limitations Des Expériences En Laboratoire
TFM has a number of advantages for use in lab experiments. It is highly effective in killing aquatic pests, and has a low toxicity to non-target organisms such as fish and humans. TFM is also relatively easy to synthesize and purify, which makes it a cost-effective option for use in lab experiments. However, TFM has some limitations for use in lab experiments. It has a short half-life in water, which means that it needs to be applied frequently to maintain its effectiveness. TFM can also have some negative effects on non-target organisms such as insects and crustaceans.
Orientations Futures
There are a number of future directions for research on TFM. One area of research is the development of new formulations of TFM that are more effective and have a longer half-life in water. Another area of research is the study of the effects of TFM on non-target organisms such as insects and crustaceans. Additionally, research could be conducted on the potential use of TFM for the control of other aquatic pests such as zebra mussels and Asian carp. Finally, research could be conducted on the potential use of TFM in combination with other insecticides to increase its effectiveness and reduce its negative effects on non-target organisms.
Méthodes De Synthèse
TFM can be synthesized by the reaction of 3-chloro-4-methoxyaniline with 2,2,3,3-tetrafluoropropyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
TFM has been extensively studied for its effectiveness in the control of aquatic pests such as sea lampreys, which are a major threat to the Great Lakes ecosystem. TFM is also used for the control of other aquatic pests such as leeches, snails, and fish. TFM is highly effective in killing these pests and has a low toxicity to non-target organisms such as fish and humans.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO3/c1-19-8-3-2-6(4-7(8)12)17-10(18)20-5-11(15,16)9(13)14/h2-4,9H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVXKHLUGUXRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)
![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)






![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)
